molecular formula C24H24N2O3S B2751022 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 922096-46-6

2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2751022
CAS RN: 922096-46-6
M. Wt: 420.53
InChI Key: FGYBBPJDEYJWCI-UHFFFAOYSA-N
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Description

2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as TAK-659, is a promising small-molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. BTK inhibition has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Chemical Synthesis and Reactivity

The acetamide moiety is a key functional group in numerous natural and pharmaceutical products. Research involving compounds like 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts demonstrates the utility of dimethoxybenzyl groups in the synthesis of N-alkylacetamides. These compounds can act as equivalents of N-acetamide nucleophiles, useful in the synthesis of natural and pharmaceutical products due to their stability and reactivity with alkyl halides and sulfonates to afford substituted products. This research highlights the versatility of dimethoxybenzyl and acetamide groups in synthetic organic chemistry (Sakai et al., 2022).

Antitumor Activity

Compounds bearing the acetamide group have been explored for their potential antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a structure involving 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, have been evaluated for their antitumor activity against various human tumor cell lines. This demonstrates the role of acetamide derivatives in cancer research, contributing to the development of new therapeutic agents (Yurttaş et al., 2015).

Photoreactivity Studies

The photoreactivity of molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide by ether or carbonate linkages has been studied. This research is significant for understanding the electronic characteristics affecting the decomposition rates under irradiation, which is relevant in photochemistry and the design of light-sensitive compounds (Katritzky et al., 2003).

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-28-19-10-17(11-20(13-19)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-21-6-5-9-30-21/h3-11,13,16H,12,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYBBPJDEYJWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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